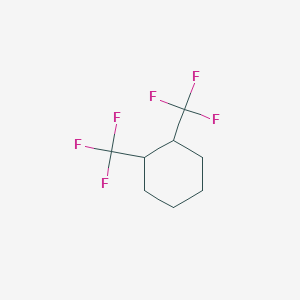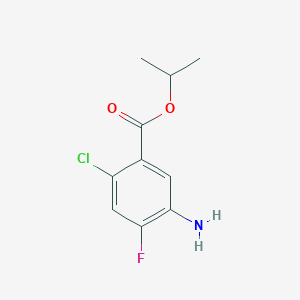
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to participate in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds. The presence of fluorine atoms in the phenyl ring enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorophenylzinc bromide is typically synthesized through the reaction of 2,3,5,6-tetrafluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H2BrF4+Zn→C6H2BrF4ZnBr
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluorophenylzinc bromide involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding fluorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, replacing the bromide with other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as alkoxides or amines.
Major Products
Negishi Coupling: Produces biaryl compounds or other complex organic molecules.
Oxidation: Yields fluorinated phenols.
Substitution: Forms various substituted phenyl derivatives.
科学研究应用
2,3,5,6-Tetrafluorophenylzinc bromide is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. It is particularly valuable in the development of new materials with unique properties.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new diagnostic tools.
Medicine: Plays a role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials, including polymers and electronic components.
作用机制
The mechanism by which 2,3,5,6-tetrafluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in cross-coupling reactions, facilitated by the presence of a catalyst. The fluorine atoms in the phenyl ring enhance the stability of the intermediate, allowing for efficient transfer of the phenyl group to the electrophile.
相似化合物的比较
Similar Compounds
- 3,4,5-Trifluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
- 2,3,4,5,6-Pentafluorobenzylzinc bromide
Uniqueness
2,3,5,6-Tetrafluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly effective in cross-coupling reactions compared to other fluorinated phenylzinc bromides, which may have different reactivity profiles due to variations in fluorine atom placement.
属性
IUPAC Name |
bromozinc(1+);1,2,4,5-tetrafluorobenzene-6-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4.BrH.Zn/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPJIVQDGFIIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]C(=C1F)F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)



![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)








![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
